5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine
Description
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3/c1-12-16(13-7-9-14(18)10-8-13)11-19-17(20-12)21-15-5-3-2-4-6-15/h2-11H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJSPPDSIRPBPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=CC=C(C=C2)F)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance the efficiency of each step in the synthetic route.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the fluorophenyl or phenylamine groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine is its role as an anticancer agent. Research indicates that compounds within the pyrimidine class, including this specific compound, exhibit potent activity against various cancer cell lines.
Case Studies:
- EGFR Mutant Inhibition : The compound has shown efficacy against mutated forms of the epidermal growth factor receptor (EGFR), which is implicated in non-small cell lung cancer (NSCLC). Studies suggest that it can selectively inhibit mutant EGFR variants (e.g., L858R and T790M) while sparing wild-type EGFR, potentially reducing side effects associated with conventional therapies .
- Gastric Adenocarcinoma : A study highlighted the compound's ability to induce apoptosis in gastric adenocarcinoma cells. The presence of a -C=N- bond in its structure was linked to enhanced cytotoxicity, suggesting that it could serve as a scaffold for developing new anticancer drugs .
Antibacterial Properties
In addition to its anticancer properties, this compound has demonstrated antibacterial activity against specific pathogens.
Case Studies:
- Enterococcus faecalis : Research has shown that derivatives of this compound exhibit significant antibacterial properties against Enterococcus faecalis, a common pathogen associated with infections and complications in cancer patients .
- Mechanism of Action : The antibacterial action is thought to be linked to the compound's ability to disrupt bacterial cell processes, potentially through interference with nucleic acid synthesis or protein function .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity.
Key Findings:
- Substituent Effects : Variations in substituents on the phenyl ring significantly influence the compound's potency against both cancer and bacterial cells. For example, modifications that enhance lipophilicity or improve binding affinity to target proteins have been shown to increase efficacy .
- Computational Studies : Molecular docking studies have been employed to predict binding interactions with target proteins, aiding in the design of more effective derivatives .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for its therapeutic application.
Characteristics:
- Solubility and Permeability : The compound exhibits favorable solubility and permeability characteristics, which are critical for oral bioavailability in therapeutic settings .
- Toxicity Profile : Preliminary studies indicate a reduced toxicity profile compared to other EGFR inhibitors, making it a promising candidate for further development in cancer therapies .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with a receptor to modulate its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
The substituents on the pyrimidine core significantly modulate biological activity:
- Antimicrobial Activity: Compound 3 (5-[(4-ethoxyphenyl)imino]methyl-N-(4-fluorophenyl)-6-methyl-2-phenylpyrimidin-4-amine) exhibits potent activity against Enterococcus faecalis (MIC = 16 µg/mL, MBC = 32 µg/mL) due to its ethoxy group and imino linkage, which enhance hydrogen bonding with bacterial targets .
- Anticancer Activity :
- Thiadiazole derivatives with a 4-fluorophenyl group, such as 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Schiff bases , show selectivity against breast cancer (MCF7 cells, IC50 = 1.28 µg/mL) . While the core heterocycle differs, the fluorophenyl moiety may contribute to DNA intercalation or enzyme inhibition.
Conformational Analysis
- The target compound’s analog 5-[(4-fluoroanilino)methyl]-6-methyl-N-(4-methylphenyl)-2-phenylpyrimidin-4-amine () exhibits dihedral angles of 11.3°, 24.5°, and 70.1° between the pyrimidine and aryl rings. This non-planar conformation facilitates diverse intermolecular interactions .
- Derivatives with smaller dihedral angles (e.g., 4.64°–10.53° in pyrazole analogs) adopt more planar conformations, optimizing π-π stacking with biological targets .
Hydrogen Bonding and Crystal Packing
Inter- and intramolecular interactions influence solubility and stability:
- Compound 3 () forms chains via N–H···N and C–H···O interactions, while the target compound’s N-phenyl group may participate in weaker C–H···π or π-π stacking .
- The trifluoromethyl-substituted analog N-(4-Methoxyphenyl)-6-methyl-2-phenyl-5-{[4-(trifluoromethyl)anilino]methyl}pyrimidin-4-amine () leverages C–H···F interactions for crystal stabilization, a feature absent in the target compound .
Tabulated Comparison of Key Analogs
Biological Activity
5-(4-fluorophenyl)-4-methyl-N-phenylpyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, structural characteristics, and biological effects, particularly its anticancer and antimicrobial properties.
Synthesis and Structural Characteristics
The synthesis of this compound involves standard organic reactions, typically starting from pyrimidine derivatives. The compound's structure features a pyrimidine ring substituted at the 2-position with an amine group and at the 5-position with a 4-fluorophenyl group, which is crucial for its biological activity.
Key Structural Features:
- Pyrimidine Core: The central pyrimidine ring is known for its role in various biological activities.
- Fluorine Substitution: The presence of the fluorine atom enhances the lipophilicity and bioactivity of the compound.
- Aromatic Rings: The phenyl groups contribute to π-π interactions that may enhance binding to biological targets.
Anticancer Activity
Research has shown that this compound exhibits potent anticancer properties. It has been evaluated against various cancer cell lines, including leukemia (L1210) and solid tumors.
Case Studies:
- Inhibition of L1210 Mouse Leukemia Cells: In vitro studies indicate that this compound can inhibit the proliferation of L1210 cells with IC50 values in the nanomolar range. The mechanism appears to involve interference with nucleotide metabolism, as growth inhibition was reversed by thymidine addition, suggesting a prodrug-like mechanism involving intracellular conversion to active metabolites .
- Cytotoxicity Against Solid Tumors: Further studies demonstrated that this compound shows selective cytotoxicity against gastric adenocarcinoma (AGS) cells, with an IC50 value reported at approximately 53 µM. It exhibited lower toxicity towards normal human vascular endothelial cells (HUVEC), indicating a degree of selectivity that is desirable in anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains.
Antimicrobial Testing:
- Minimum Inhibitory Concentration (MIC): Compounds structurally related to this pyrimidine derivative have shown MIC values ranging from 100 to 400 µg/mL against Gram-positive and Gram-negative bacteria. While specific MIC values for this compound are not detailed in available literature, its structural analogs suggest potential for moderate to good antibacterial effects .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis: Similar compounds have been shown to inhibit enzymes involved in nucleotide synthesis, leading to reduced cell proliferation.
- Interference with DNA Replication: The structure allows for potential intercalation into DNA or RNA, disrupting replication processes.
- Induction of Apoptosis: Studies indicate that treatment with this compound can lead to necrosis and apoptosis in cancer cells, as evidenced by flow cytometry results showing phosphatidylserine translocation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
